Cas no 86146-46-5 (2-(dimethoxymethyl)-6-methoxy-benzoic acid)

2-(dimethoxymethyl)-6-methoxy-benzoic acid 化学的及び物理的性質
名前と識別子
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- Benzoic acid, 2-(dimethoxymethyl)-6-methoxy-
- 2-(dimethoxymethyl)-6-methoxy-benzoic acid
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- インチ: 1S/C11H14O5/c1-14-8-6-4-5-7(9(8)10(12)13)11(15-2)16-3/h4-6,11H,1-3H3,(H,12,13)
- InChIKey: HXQCYMKPFGVUPO-UHFFFAOYSA-N
- ほほえんだ: C(O)(=O)C1=C(OC)C=CC=C1C(OC)OC
2-(dimethoxymethyl)-6-methoxy-benzoic acid 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBU4598-500MG |
2-(dimethoxymethyl)-6-methoxy-benzoic acid |
86146-46-5 | 95% | 500MG |
¥ 3,392.00 | 2023-04-13 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBU4598-250MG |
2-(dimethoxymethyl)-6-methoxy-benzoic acid |
86146-46-5 | 95% | 250MG |
¥ 2,032.00 | 2023-04-13 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBU4598-500mg |
2-(dimethoxymethyl)-6-methoxy-benzoic acid |
86146-46-5 | 95% | 500mg |
¥3701.0 | 2024-04-16 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBU4598-250mg |
2-(dimethoxymethyl)-6-methoxy-benzoic acid |
86146-46-5 | 95% | 250mg |
¥2218.0 | 2024-04-16 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBU4598-1g |
2-(dimethoxymethyl)-6-methoxy-benzoic acid |
86146-46-5 | 95% | 1g |
¥5544.0 | 2024-04-16 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBU4598-100mg |
2-(dimethoxymethyl)-6-methoxy-benzoic acid |
86146-46-5 | 95% | 100mg |
¥1390.0 | 2024-04-16 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBU4598-250.0mg |
2-(dimethoxymethyl)-6-methoxy-benzoic acid |
86146-46-5 | 95% | 250.0mg |
¥2033.0000 | 2024-08-02 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBU4598-1.0g |
2-(dimethoxymethyl)-6-methoxy-benzoic acid |
86146-46-5 | 95% | 1.0g |
¥5082.0000 | 2024-08-02 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBU4598-10G |
2-(dimethoxymethyl)-6-methoxy-benzoic acid |
86146-46-5 | 95% | 10g |
¥ 25,410.00 | 2023-04-13 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBU4598-5g |
2-(dimethoxymethyl)-6-methoxy-benzoic acid |
86146-46-5 | 95% | 5g |
¥16632.0 | 2024-04-16 |
2-(dimethoxymethyl)-6-methoxy-benzoic acid 関連文献
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Igor S. Kovalev,Sougata Santra,Matiur Rahman,Adinath Majee New J. Chem., 2019,43, 11382-11390
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Sabine Himmelein,Vanessa Lewe,Marc C. A. Stuart,Bart Jan Ravoo Chem. Sci., 2014,5, 1054-1058
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Zhaojun Li,Xiaofeng Xu,Wei Zhang,Xiangyi Meng,Zewdneh Genene,Wei Ma,Wendimagegn Mammo,Arkady Yartsev,Mats R. Andersson,René A. J. Janssen,Ergang Wang Energy Environ. Sci., 2017,10, 2212-2221
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Tongtong Jiang,Naiqiang Yin,Ling Liu,Jiangluqi Song,Qianpeng Huang,Lixin Zhu,Xiaoliang Xu RSC Adv., 2014,4, 23630-23636
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Rein V. Ulijn,Simon J. Webb Chem. Commun., 2008, 2861-2863
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Fan Yang,Xiurong Yang Analyst, 2014,139, 6122-6125
2-(dimethoxymethyl)-6-methoxy-benzoic acidに関する追加情報
Professional Introduction to 2-(dimethoxymethyl)-6-methoxy-benzoic acid (CAS No. 86146-46-5)
2-(dimethoxymethyl)-6-methoxy-benzoic acid, identified by the Chemical Abstracts Service Number (CAS No.) 86146-46-5, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. This benzoic acid derivative, characterized by its unique structural motifs—including two methoxy groups and a dimethoxymethyl substituent—exhibits distinct chemical properties that make it a valuable intermediate in the synthesis of various bioactive molecules.
The compound belongs to the broader class of methoxy-substituted benzoic acids, which are widely studied for their potential pharmacological applications. The presence of multiple hydroxyl and methoxy functionalities enhances its reactivity, making it a versatile building block in organic synthesis. Specifically, the dimethoxymethyl group at the C-2 position and the methoxy group at the C-6 position contribute to its unique electronic and steric environment, influencing both its solubility and interaction with biological targets.
In recent years, there has been growing interest in exploring the therapeutic potential of benzoic acid derivatives due to their structural similarity to naturally occurring compounds that exhibit antimicrobial, anti-inflammatory, and antioxidant properties. The synthesis and characterization of 2-(dimethoxymethyl)-6-methoxy-benzoic acid have been central to several innovative research projects aimed at developing novel drug candidates. For instance, studies have demonstrated its utility as a precursor in the preparation of nonsteroidal anti-inflammatory drug (NSAID) analogs, where modifications at the aromatic ring can fine-tune pharmacokinetic profiles and improve target specificity.
One of the most compelling aspects of this compound is its role in medicinal chemistry as a scaffold for drug design. Researchers have leveraged its structural framework to develop molecules with enhanced binding affinity to enzymes and receptors implicated in various diseases. Notably, derivatives of 2-(dimethoxymethyl)-6-methoxy-benzoic acid have been investigated for their potential in modulating pathways associated with neurodegenerative disorders, such as Alzheimer’s disease. The methoxy groups provide opportunities for hydrogen bonding interactions with biological macromolecules, while the dimethoxymethyl substituent can serve as a handle for further functionalization via cross-coupling reactions.
The chemical stability and reactivity profile of 2-(dimethoxymethyl)-6-methoxy-benzoic acid also make it an attractive candidate for industrial applications in fine chemical synthesis. Its compatibility with standard organic reaction conditions—such as palladium-catalyzed cross-coupling and nucleophilic substitution—facilitates efficient transformations into more complex structures. This has practical implications for scaling up production processes in pharmaceutical manufacturing, where cost-effective and high-yielding synthetic routes are prioritized.
From an academic perspective, the study of 2-(dimethoxymethyl)-6-methoxy-benzoic acid contributes to our understanding of structure-activity relationships (SAR) in benzoic acid derivatives. Computational modeling and experimental validations have revealed how subtle changes in substituent placement can significantly alter biological activity. For example, comparative studies have highlighted that the electron-donating nature of the dimethoxymethyl group enhances lipophilicity, which may improve membrane permeability—a critical factor for drug absorption and distribution.
The compound’s versatility extends beyond pharmaceutical applications; it has also been explored in materials science for developing functional polymers and coatings. The presence of hydroxyl-like functionalities allows for interactions with metal ions, enabling the creation of metal-organic frameworks (MOFs) or hybrid materials with tailored properties. Such innovations underscore the broad utility of benzoic acid derivatives beyond traditional medicinal chemistry.
Future research directions may focus on optimizing synthetic methodologies to improve yields and reduce environmental impact. Green chemistry principles are increasingly being adopted in the synthesis of complex organic molecules, prompting investigations into solvent-free reactions or catalytic systems that minimize waste generation. Additionally, exploring biocatalytic routes could offer sustainable alternatives to conventional chemical transformations.
In conclusion,2-(dimethoxymethyl)-6-methoxy-benzoic acid (CAS No. 86146-46-5) represents a significant advancement in synthetic organic chemistry with far-reaching implications for drug discovery and material science. Its unique structural features provide a robust platform for developing novel therapeutics while also serving as a model compound for studying molecular interactions at a fundamental level. As research continues to uncover new applications, this compound is poised to remain a cornerstone in both academic laboratories and industrial settings.
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